REACTION_SMILES
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[BH4-:16].[CH3:28][CH2:29][O:30][CH2:31][CH3:32].[Cl:1][c:2]1[c:3]([OH:15])[c:4]([NH:11][C:12]([CH3:13])=[O:14])[cH:5][c:6]([N+:8](=[O:9])[O-:10])[cH:7]1.[ClH:20].[H:18][H:19].[Na+:17].[Na+:22].[O:23]1[CH2:24][CH2:25][CH2:26][CH2:27]1.[OH-:21].[OH2:33]>>[Cl:1][c:2]1[c:3]([OH:15])[c:4]([NH:11][CH2:12][CH3:13])[cH:5][c:6]([N+:8](=[O:9])[O-:10])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[BH4-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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CC(=O)Nc1cc([N+](=O)[O-])cc(Cl)c1O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1cc([N+](=O)[O-])cc(Cl)c1O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CCNc1cc([N+](=O)[O-])cc(Cl)c1O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |